molecular formula C18H16N4O3S2 B7837205 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B7837205
M. Wt: 400.5 g/mol
InChI Key: AGULYDFVMFCNPF-UHFFFAOYSA-N
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Description

The compound identified as “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide” is a chemical entity with specific properties and applications in various fields. This compound is often used in scientific research and industrial applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The specific synthetic route can vary depending on the desired purity and yield of the compound. Common methods include:

    Step 1: Selection of starting materials and reagents.

    Step 2: Conducting the reaction under controlled conditions, such as temperature, pressure, and pH.

    Step 3: Purification of the product using techniques like crystallization, distillation, or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize waste. Industrial methods may include:

    Batch Processing: Conducting the reaction in large reactors with precise control over reaction parameters.

    Continuous Flow Processing: Using continuous flow reactors to produce the compound more efficiently and consistently.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate reactions, including metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. This can include:

    Binding to Receptors: The compound may bind to specific receptors on cells, triggering a biological response.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular function.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-10-16(11(2)23)27-18(19-10)22-15(25)9-26-17-20-13(8-14(24)21-17)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,19,22,25)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGULYDFVMFCNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CSC2=NC(=O)C=C(N2)C3=CC=CC=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)CSC2=NC(=O)C=C(N2)C3=CC=CC=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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